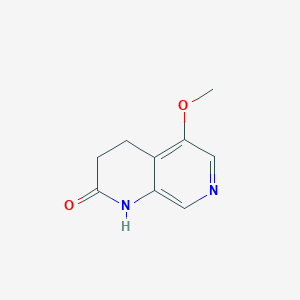

5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one

Descripción general

Descripción

5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a methoxy group attached to the fifth position of the naphthyridine ring system. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminonicotinic acid and methoxyacetaldehyde.

Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a condensation reaction to form the naphthyridine ring system. This reaction is often carried out in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and amines are used in these reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

Oxidation: Naphthyridine derivatives with various functional groups.

Reduction: Dihydro-naphthyridine derivatives.

Substitution: Naphthyridine compounds with substituted functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 178.19 g/mol. Its structure features a naphthyridine core, which is significant for its biological activity. The presence of the methoxy group contributes to its pharmacological properties.

Antimicrobial Activity

Research has indicated that 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies indicate that it can induce apoptosis in cancer cells, potentially via the activation of specific signaling pathways. This property makes it a candidate for further investigation in cancer therapeutics.

Neurological Research

There is emerging interest in the neuroprotective effects of this compound. Preliminary studies suggest it may have protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Proteomics and Biochemical Studies

This compound is utilized in proteomics research as a biochemical tool to study protein interactions and functions. Its unique structure allows it to bind selectively to certain proteins, facilitating the exploration of cellular mechanisms at a molecular level.

Drug Development

The compound serves as a lead structure in drug development programs aimed at creating novel therapeutic agents targeting specific diseases. Its ability to modify biological pathways makes it an attractive candidate for further chemical modifications to enhance efficacy and reduce toxicity.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dihydro-1,7-naphthyridin-2(1H)-one: Lacks the methoxy group at the fifth position.

5-Hydroxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one: Contains a hydroxy group instead of a methoxy group.

5-Methyl-3,4-dihydro-1,7-naphthyridin-2(1H)-one: Contains a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group at the fifth position in 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one imparts unique chemical and biological properties to the compound. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Actividad Biológica

5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10N2O2

- Molecular Weight : 178.19 g/mol

- CAS Number : 82673-70-9

The structure of this compound contributes to its biological activity and interactions within biological systems.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines by activating specific pathways that lead to programmed cell death. The mechanism often involves cell cycle arrest and differentiation of cancer cells into less malignant forms .

Anti-inflammatory Effects

This compound has been implicated in anti-inflammatory processes. Compounds within the naphthyridine category have demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-α and IL-1β in models of induced inflammation . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Neuroprotective Activity

The neuroprotective effects of naphthyridine derivatives are also noteworthy. They have been shown to modulate neurotransmitter systems and exhibit psychotropic effects, which could be beneficial in treating neurological disorders . The exact mechanisms remain under investigation but may involve antioxidant properties and modulation of neuroinflammatory pathways.

Antimicrobial Activity

Preliminary studies suggest that naphthyridine derivatives possess antimicrobial properties against various pathogens. For example, certain analogs have demonstrated effectiveness against bacterial strains, indicating a potential role in developing new antimicrobial agents .

Study 1: Anticancer Activity in Cell Lines

A study evaluated the effects of this compound on human cancer cell lines. The compound was tested against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. Results indicated significant cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting that the compound effectively inhibits cancer cell proliferation through apoptosis induction .

Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of colitis, administration of naphthyridine derivatives resulted in a marked reduction in inflammatory markers and improved histological scores compared to control groups. The study highlighted the compound's ability to mitigate oxidative stress and inflammation in colon tissues, supporting its potential use in inflammatory bowel disease management .

Research Findings Summary Table

| Activity | Mechanism | Cell Lines/Models | IC50 Values |

|---|---|---|---|

| Anticancer | Induction of apoptosis and cell cycle arrest | HeLa, MDA-MB-231 | 10 - 20 µM |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Colitis model | Not specified |

| Neuroprotective | Modulation of neurotransmitter systems | Various neurological models | Not specified |

| Antimicrobial | Inhibition of bacterial growth | Various bacterial strains | Not specified |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

The compound can be synthesized via catalytic dehydrogenation of intermediates like 6-acetyl-1-benzyl-5-hydroxy-3,4,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one using Pd/C in xylene at 135°C, yielding 45% . Microwave-assisted inverse electron-demand Diels-Alder reactions are also effective, offering improved regioselectivity and reduced reaction time compared to thermal methods . Key factors include solvent choice (e.g., xylene for dehydrogenation) and catalyst loading (e.g., 10% Pd/C). Purification typically involves column chromatography with ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques distinguish this compound from its tautomers or structural analogs?

- IR Spectroscopy : The carbonyl stretch (C=O) appears near 1700 cm⁻¹, distinct from enol tautomers, which lack this peak .

- NMR : The methoxy group (OCH₃) resonates at δ ~3.8 ppm (singlet), while the dihydro ring protons show characteristic splitting patterns (e.g., δ 2.5–3.5 ppm for CH₂ groups) .

- MS : Molecular ion peaks at m/z 178.19 (C₉H₁₀N₂O₂) confirm the molecular weight .

Q. What mechanistic insights explain the reductive debenzylation of 1-benzyl derivatives to form the target compound?

Reductive debenzylation using sodium in liquid ammonia at 50°C cleaves the C–N bond selectively, yielding the free amine. This step is critical for generating the tautomerically active 5-hydroxy intermediate, which is subsequently oxidized or dehydrated . Competing pathways, such as over-reduction or ring-opening, can be minimized by controlling reaction time (<1 hour) and temperature .

Advanced Research Questions

Q. How can computational modeling optimize the regioselectivity of inverse electron-demand Diels-Alder reactions in synthesizing naphthyridinones?

Density Functional Theory (DFT) calculations predict transition-state energies for competing regiochemical pathways. For example, microwave activation lowers the activation barrier for the desired [4+2] cycloaddition, favoring the 1,7-naphthyridinone scaffold over 1,8-isomers . Solvent polarity (e.g., DMF vs. toluene) further modulates orbital interactions, as shown in studies using Fukui indices .

Q. What strategies resolve contradictions in reported yields for POCl₃-mediated chlorination of 6-methoxy-1,7-naphthyridin-2(1H)-one?

Discrepancies in yields (e.g., 63% vs. 45% chlorination) arise from varying POCl₃ stoichiometry (1.5–3.0 equiv) and reflux duration (12–24 hours). Side reactions, such as hydrolysis or P–O bond formation, are mitigated by anhydrous conditions and catalytic DMAP . HPLC-MS monitoring of intermediates (e.g., phosphorylated species) helps identify optimal quenching points .

Q. How does the methoxy group influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

The methoxy group enhances lipophilicity (logP +0.5) and stabilizes π-stacking interactions with aromatic residues in enzyme binding pockets. Analog synthesis (e.g., replacing OCH₃ with Cl or CF₃) reveals a 10-fold potency drop in kinase inhibition assays, highlighting its role in hydrogen-bond networks .

Q. What in vivo models are suitable for evaluating the pharmacological potential of this compound?

Rodent models of inflammation (e.g., carrageenan-induced paw edema) and cancer (xenografts) are commonly used. Pharmacokinetic studies in Sprague-Dawley rats show a plasma half-life of 2.5 hours, with metabolites identified via LC-QTOF-MS .

Q. Methodological Considerations

Q. How should researchers design experiments to analyze by-products during catalytic dehydrogenation?

- Step 1 : Use LC-MS to detect intermediates (e.g., 5-hydroxy derivatives) .

- Step 2 : Optimize catalyst recycling (Pd/C) to minimize deactivation by sulfur impurities .

- Step 3 : Employ DoE (Design of Experiments) to assess interactions between temperature, pressure, and solvent .

Q. What advanced purification techniques improve scalability for gram-scale synthesis?

- Preparative HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients for >99% purity .

- Crystallization : Ethanol/water mixtures (7:3 v/v) yield monoclinic crystals suitable for X-ray diffraction .

Q. Data Contradiction Analysis

Q. Why do microwave-assisted syntheses report higher yields than thermal methods despite similar reaction times?

Microwave irradiation enhances energy transfer to polar intermediates, accelerating cycloaddition kinetics. For example, microwave reactions achieve 75% yield in 2 hours vs. 50% in 6 hours under oil-bath heating . Side reactions (e.g., dimerization) are suppressed due to shorter exposure to high temperatures .

Propiedades

IUPAC Name |

5-methoxy-3,4-dihydro-1H-1,7-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-8-5-10-4-7-6(8)2-3-9(12)11-7/h4-5H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHIKANMZYIMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)NC2=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513613 | |

| Record name | 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82673-70-9 | |

| Record name | 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.